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Compound of Interest

Compound Name: Disperse Orange 30

Cat. No.: B079229 Get Quote

Introduction

Disperse Orange 30 is a monoazo disperse dye characterized by its non-ionic nature and low

water solubility.[1] Its chemical formula is C₁₉H₁₇Cl₂N₅O₄, with a molecular weight of 450.27

g/mol .[1] This dye is primarily utilized in the textile industry for dyeing synthetic hydrophobic

fibers such as polyester.[2] The analysis of Disperse Orange 30 is crucial for quality control in

dye manufacturing, textile processing, and for monitoring its presence in environmental

samples due to the potential ecological impact of textile effluents.[2] Spectroscopic techniques,

including UV-Visible (UV-Vis) spectrophotometry, Fourier-Transform Infrared (FTIR)

spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for

the characterization and quantification of this dye.

Chemical Structure of Disperse Orange 30[3]

Caption: Chemical structure of Disperse Orange 30.

UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a versatile technique for the quantitative analysis of colored

compounds like Disperse Orange 30. It measures the absorbance of light in the ultraviolet and

visible regions of the electromagnetic spectrum.
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Instrumentation: A double-beam UV-Vis spectrophotometer capable of scanning from 200-

800 nm is recommended.

Solvent Selection: Due to the low water solubility of Disperse Orange 30, a suitable organic

solvent such as methanol, ethanol, or acetone should be used.

Preparation of Stock Solution: Accurately weigh a known amount of Disperse Orange 30
(e.g., 10 mg) and dissolve it in a known volume of the selected solvent (e.g., 100 mL) in a

volumetric flask to prepare a stock solution.

Preparation of Standard Solutions: Prepare a series of standard solutions of varying

concentrations by diluting the stock solution with the same solvent.

Measurement:

Set the spectrophotometer to scan a wavelength range of 300-700 nm.

Use the pure solvent as a blank to zero the instrument.

Measure the absorbance of each standard solution to determine the wavelength of

maximum absorbance (λmax).

Create a calibration curve by plotting absorbance at λmax versus the concentration of the

standard solutions.

Analysis of Unknown Sample: Measure the absorbance of the unknown sample at the

predetermined λmax and determine its concentration using the calibration curve.

Data Presentation

Parameter Value Reference

λmax 450 nm [2]

Fourier-Transform Infrared (FTIR) Spectroscopy

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b079229?utm_src=pdf-body
https://www.benchchem.com/product/b079229?utm_src=pdf-body
https://bcc.bas.bg/BCC_Volumes/Volume_57_Number_3_2025/BCC-57-3-2025-193-197-TOPAC.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FTIR spectroscopy is employed to identify the functional groups present in a molecule. The

infrared spectrum provides a unique "fingerprint" of the compound based on the vibrational

frequencies of its chemical bonds.

Experimental Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable

sampling accessory (e.g., Attenuated Total Reflectance - ATR, or a pellet press for KBr

pellets).

Sample Preparation:

ATR Method (for solid powder): Place a small amount of the Disperse Orange 30 powder

directly onto the ATR crystal. Apply pressure to ensure good contact.

KBr Pellet Method: Mix a small amount of the dye (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine

powder and press it into a transparent pellet using a hydraulic press.

Measurement:

Record a background spectrum of the empty sample holder (or the clean ATR crystal).

Place the sample in the spectrometer.

Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

The resulting spectrum should be presented in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Data Presentation (Predicted Characteristic Peaks)

Since a specific experimental FTIR spectrum with peak assignments for Disperse Orange 30
is not readily available, the following table presents the expected characteristic absorption

peaks based on the functional groups present in its structure.
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3100-3000 Aromatic C-H Stretching

~2950-2850 Aliphatic C-H Stretching

~2250 C≡N (Nitrile) Stretching

~1735 C=O (Ester) Stretching

~1600, 1475 Aromatic C=C Stretching

~1520, 1340 N=O (Nitro)
Asymmetric & Symmetric

Stretching

~1590 N=N (Azo) Stretching

~1240 C-O (Ester) Stretching

~830 C-Cl Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of

organic compounds by providing information about the chemical environment of individual

atoms (primarily ¹H and ¹³C).

Experimental Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Solvent Selection: A suitable deuterated solvent that can dissolve Disperse Orange 30,

such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), should

be used.

Sample Preparation:

Accurately weigh approximately 5-10 mg of Disperse Orange 30 for ¹H NMR and 20-50

mg for ¹³C NMR.
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Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a

clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS),

for chemical shift referencing (δ = 0.00 ppm).

Measurement:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal resolution.

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard procedures.

Data Presentation (Illustrative Predicted Chemical Shifts)

As specific experimental NMR data for Disperse Orange 30 is not readily available, the

following tables provide an illustrative prediction of the expected chemical shift ranges for the

different types of protons and carbons in the molecule. These are estimated values and should

be used as a guide for spectral interpretation.

¹H NMR (Predicted)
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~8.0-8.5 s 2H

Aromatic protons on

the dichloro-

nitrophenyl ring

~7.0-7.8 m 4H
Aromatic protons on

the phenylamino ring

~4.3 t 2H -N-CH₂-CH₂-O-

~3.8 t 2H -N-CH₂-CH₂-O-

~3.7 t 2H -N-CH₂-CH₂-CN

~2.8 t 2H -N-CH₂-CH₂-CN

~2.1 s 3H -O-C(=O)-CH₃

¹³C NMR (Predicted)

Chemical Shift (δ, ppm) Carbon Type Assignment

~170 C=O Ester carbonyl

~150-120 Aromatic C Aromatic carbons

~118 C≡N Nitrile carbon

~60 -CH₂- -O-CH₂-

~50 -CH₂- -N-CH₂-

~30 -CH₂- -CH₂-CN

~20 -CH₃ Acetate methyl

Experimental Workflow
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Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation
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Click to download full resolution via product page

Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b079229#spectroscopic-analysis-of-disperse-orange-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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